molecular formula C14H11F3N4OS B2558117 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903249-13-7

2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2558117
CAS No.: 1903249-13-7
M. Wt: 340.32
InChI Key: UUGYBZBBESCRIL-UHFFFAOYSA-N
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Description

The compound “2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a derivative of trifluoromethylpyridine (TFMP) and triazolopyridine . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . Triazolopyridine derivatives have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis: A study described the synthesis of various heterocycles, including thiophene derivatives, showcasing their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Potential Antiasthma Agents: Research on triazolopyridines highlighted their development as mediator release inhibitors, indicating their potential application in asthma management (Medwid et al., 1990).
  • Phleomycin Amplifiers: A study on s-triazolopyridines and related compounds explored their activities as amplifiers of phleomycin against E. coli, suggesting their importance in enhancing antibiotic efficacy (Brown et al., 1978).
  • Anticancer PI3K Inhibitors: Modification of triazolopyridines by replacing the acetamide group with alkylurea was studied for their anticancer effects, showing potent antiproliferative activities and reduced toxicity, highlighting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
  • Luminescent Lanthanide Ion Complexes: A complex of thiophen-derivatized pybox with Eu(III) triflate, exhibiting high luminescence, underscores the potential of such compounds in materials science, particularly in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Antimicrobial and Antimicrobial Activities

  • Antimicrobial Heterocycles: Synthesis of novel thiophene-based heterocycles demonstrated potential antimicrobial activities, offering insights into the development of new therapeutic agents (Mabkhot et al., 2016).

Mechanism of Action

Triazolopyridine derivatives have been identified as potential inhibitors of IDO1, a promising target in cancer immunotherapy . The mechanism of action of these compounds likely involves the inhibition of IDO1’s catalytic activity .

Properties

IUPAC Name

2-thiophen-3-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)10-2-1-4-21-11(19-20-13(10)21)7-18-12(22)6-9-3-5-23-8-9/h1-5,8H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGYBZBBESCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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